6,7-difluoroquinazoline-2,4(1H,3H)-dione
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Overview
Description
6,7-Difluoroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoroquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dioxoquinazoline and fluorinating agents.
Cyclization: The cyclization step involves the formation of the quinazoline ring, which can be achieved through condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions, continuous flow reactors, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinazoline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.
Scientific Research Applications
6,7-Difluoroquinazoline-2,4(1H,3H)-dione has various scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: It can serve as a tool for studying biological pathways and molecular targets in cells.
Material Science: The compound’s unique properties can be explored for applications in material science, such as the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 6,7-difluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The introduction of fluorine atoms can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to altered biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: The non-fluorinated parent compound.
6-Fluoroquinazoline-2,4(1H,3H)-dione: A mono-fluorinated derivative.
7-Fluoroquinazoline-2,4(1H,3H)-dione: Another mono-fluorinated derivative.
Uniqueness
6,7-Difluoroquinazoline-2,4(1H,3H)-dione is unique due to the presence of two fluorine atoms at the 6 and 7 positions, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties compared to its non-fluorinated and mono-fluorinated counterparts.
Properties
IUPAC Name |
6,7-difluoro-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-4-1-3-6(2-5(4)10)11-8(14)12-7(3)13/h1-2H,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCDFHYCPSGVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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